[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride is a useful research compound. Its molecular formula is C7H13ClN4 and its molecular weight is 188.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds, such as 5h-pyrrolo[2,3-b]pyrazine derivatives, have shown significant activity on kinase inhibition .
Biochemical Pathways
Similar compounds have been reported to inhibit necroptosis, a form of programmed cell death .
Pharmacokinetics
Similar compounds have been reported to have good oral exposure .
Result of Action
Similar compounds have been reported to effectively mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Action Environment
Similar compounds have been reported to be stable under room temperature .
生物活性
[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride is a compound with significant potential in pharmacology due to its structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H12N4·2HCl
- Molecular Weight : 202.11 g/mol
- CAS Number : 2169998-45-0
Research indicates that compounds related to pyrrolo[2,1-c][1,2,4]triazole structures may act as inhibitors of necroptosis—a form of programmed cell death implicated in various diseases including cancer and neurodegenerative disorders. The compound's ability to inhibit receptor-interacting protein kinase 1 (RIPK1) has been highlighted as a key mechanism in its biological activity.
1. Necroptosis Inhibition
A study reported that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole exhibited potent necroptosis inhibition. The representative compound demonstrated significant anti-necroptotic activity in both human and mouse cellular assays and effectively inhibited RIPK1 activity. This suggests that this compound could be a promising lead for developing necroptosis inhibitors for therapeutic use in inflammatory diseases and cancers .
2. Anticancer Activity
The compound shows potential anticancer properties. Research on related triazole compounds indicates effective cytotoxicity against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 values indicating effective growth inhibition.
- NCI-H460 (lung cancer) : Significant cytotoxicity observed.
The structure–activity relationship (SAR) studies suggest that modifications to the triazole structure can enhance anticancer efficacy .
Data Table: Biological Activity Overview
Activity Type | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Necroptosis Inhibition | Human Cells | Not specified | |
Anticancer Activity | MCF7 | 3.79 | |
NCI-H460 | 42.30 |
Case Study 1: Necroptosis Inhibition
A study demonstrated that the compound effectively binds to the allosteric site of RIPK1, inhibiting its function and thereby preventing necroptosis in cellular models. This was validated through both in vitro assays and in vivo pharmacokinetic studies .
Case Study 2: Anticancer Efficacy
In another study focusing on triazole derivatives, the compound exhibited significant cytotoxic effects across multiple cancer cell lines. The findings suggest that structural modifications can lead to improved potency against specific cancer types .
特性
CAS番号 |
2169998-45-0 |
---|---|
分子式 |
C7H13ClN4 |
分子量 |
188.66 g/mol |
IUPAC名 |
(3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c1-5-9-10-7-2-6(3-8)4-11(5)7;/h6H,2-4,8H2,1H3;1H |
InChIキー |
WPIKAXRMJPDBEO-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1CC(C2)CN.Cl.Cl |
正規SMILES |
CC1=NN=C2N1CC(C2)CN.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。